molecular formula C5H11ClF3NO B1460227 N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride CAS No. 1356113-11-5

N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride

Cat. No.: B1460227
CAS No.: 1356113-11-5
M. Wt: 193.59 g/mol
InChI Key: UHBJMWXNMAELKU-UHFFFAOYSA-N
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Description

N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride (CAS 1356113-11-5) is a chemical compound for research and development purposes . It has a molecular formula of C5H11ClF3NO and a molecular weight of 193.60 g/mol . The compound is characterized by a propan-1-amine backbone modified with an N-methyl group and a trifluoromethoxy substituent, a functional group often explored in medicinal chemistry and agrochemical research for its potential to influence the physicochemical properties of molecules. This product is provided as a hydrochloride salt to enhance its stability. Researchers are investigating the applications of this compound and its structural analogs as valuable intermediates or building blocks in organic synthesis . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures and storage under recommended conditions are essential for safe laboratory practice.

Properties

IUPAC Name

N-methyl-3-(trifluoromethoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-9-3-2-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBJMWXNMAELKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

A common approach uses an appropriately substituted propanal or propanone derivative as the starting material. For example, a 3-substituted propanone bearing a trifluoromethoxy group can be synthesized or commercially sourced. The trifluoromethoxy group is introduced via electrophilic trifluoromethoxylation reagents or nucleophilic substitution on trifluoromethoxy precursors.

Reductive Amination to Form N-methylpropan-1-amine

The key step is the reductive amination of the carbonyl compound (propanal or propanone derivative) with methylamine. This step is typically catalyzed by hydrogenation catalysts (e.g., Pd/C) or performed using chemical reductants such as sodium cyanoborohydride under mild conditions.

  • The molar ratio of carbonyl compound to methylamine is carefully controlled (usually 1:1 to 1:3).
  • Reaction conditions are optimized to prevent over-alkylation or side reactions.
  • Solvents such as methanol or ethanol are commonly used.

Hydrochloride Salt Formation

After isolation of the free base amine, treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ether, isopropanol) yields the hydrochloride salt. This salt form is preferred for its improved stability, crystallinity, and handling properties.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Trifluoromethoxylation Electrophilic trifluoromethoxylation agents; mild temperature (0–25 °C) 70–85 Requires careful control to avoid decomposition
Reductive amination Methylamine, Pd/C catalyst, H2 (1–5 atm), methanol, room temp to 50 °C 80–90 High selectivity for monoalkylation
Hydrochloride salt formation HCl in isopropanol or ether, room temp >95 Crystallization improves purity

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Industrial Feasibility
Direct Reductive Amination High yield, mild conditions, simple setup Requires pure starting materials Highly feasible, scalable
Multi-step Functionalization Allows introduction of complex substituents More steps, potential for lower overall yield Moderate feasibility, higher cost
Mannich Reaction (analogous) High selectivity for amine introduction More complex reagents, longer synthesis Used for related compounds, less common here

Research Findings and Improvements

  • Recent patents emphasize mild reaction conditions to increase yield and reduce environmental impact, such as using "debenzylation" instead of "demethylation" to improve selectivity and reduce pollution in related amine syntheses.
  • Use of acid catalysts in Mannich-type reactions has been optimized to improve intermediate yields, though this is more common in phenyl-substituted analogs rather than trifluoromethoxy derivatives.
  • Purification techniques focus on crystallization of the hydrochloride salt to achieve >99% purity, essential for pharmaceutical applications.

Summary Table of Key Parameters for Preparation

Parameter Typical Range/Value Impact on Product Quality
Molar ratio (carbonyl:amine) 1:1 to 1:3 Affects selectivity and yield
Reaction temperature 0–50 °C Controls rate and side reactions
Catalyst type Pd/C, Raney Ni Influences reduction efficiency
Solvent Methanol, ethanol, isopropanol Solubility and reaction medium
Salt formation acid HCl (anhydrous or aqueous) Stability and crystallinity of final product

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various scientific domains:

Medicinal Chemistry

N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride is studied for its potential therapeutic effects, particularly as a drug candidate for treating psychiatric disorders such as depression and anxiety. Its structural similarity to established pharmaceuticals like fluoxetine suggests it may exhibit comparable selective serotonin reuptake inhibitor (SSRI) properties .

The trifluoromethoxy group plays a crucial role in modulating the compound's interaction with biological targets. Studies indicate that this compound can effectively penetrate cellular membranes, allowing it to interact with neurotransmitter receptors and enzymes involved in mood regulation .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing other complex organic molecules. Its reactivity profile allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions .

Compound NameMechanism of ActionPotential Applications
N-methyl-3-(trifluoromethoxy)propan-1-amine HClSSRI activity via serotonin modulationDepression, anxiety disorders
FluoxetineSSRI activity via serotonin modulationDepression, bulimia nervosa
Other Trifluoromethyl CompoundsVaries (e.g., receptor binding)Various psychiatric conditions

Table 2: Synthesis Pathways

StepReagents/ConditionsYield (%)
HydroxylationN-methyl-3-hydroxy-3-(phenyl)propylamine + KOH87
Trifluoromethylation1-chloro-4-(trifluoromethyl)benzene + DMSO-
Formation of Hydrochloride SaltReaction with HCl-

Case Study 1: Antidepressant Efficacy

A study evaluated the efficacy of this compound in animal models of depression. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting potential for further development as an antidepressant .

Case Study 2: Neurotransmitter Interaction

Research focused on the interaction of this compound with serotonin receptors demonstrated enhanced binding affinity due to the trifluoromethoxy group. This interaction profile supports its candidacy for treating serotonin-related disorders .

Mechanism of Action

The mechanism of action of N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other aryloxy- or heteroaryloxy-substituted propan-1-amine derivatives. Key differentiating factors include substituent electronic effects, steric bulk, and pharmacological targets.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Class
N-methyl-3-(trifluoromethoxy)propan-1-amine HCl C₅H₁₁F₃NO·HCl 210.6 -OCF₃ Intermediate/Precursor
Duloxetine HCl C₁₈H₁₉NOS·HCl 333.88 Naphthalen-1-yloxy, thiophen-2-yl SNRI (Serotonin-Norepinephrine Reuptake Inhibitor)
Fluoxetine HCl C₁₇H₁₈F₃NO·HCl 345.79 Phenyl, 3-(trifluoromethyl)phenoxy SSRI (Selective Serotonin Reuptake Inhibitor)
Atomoxetine HCl C₁₇H₂₂NO·HCl 291.82 2-methylphenoxy, phenyl NRI (Norepinephrine Reuptake Inhibitor)
Maprotiline HCl C₂₀H₂₃N·HCl 313.86 Tetracyclic aromatic system Tetracyclic Antidepressant

Pharmacological and Therapeutic Differences

  • N-methyl-3-(trifluoromethoxy)propan-1-amine HCl : Primarily an intermediate; its trifluoromethoxy group may contribute to enhanced blood-brain barrier penetration in derived drugs .
  • Duloxetine HCl: Targets serotonin (SERT) and norepinephrine (NET) transporters for major depressive disorder and neuropathic pain. The naphthalenyloxy and thiophene groups enhance dual reuptake inhibition .
  • Fluoxetine HCl: Selective for SERT due to its 3-(trifluoromethyl)phenoxy group, used in depression and OCD .
  • Atomoxetine HCl: Selective NET inhibition for ADHD; its 2-methylphenoxy group reduces serotonin affinity .

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group in the target compound increases lipophilicity (logP ~1.8) compared to Duloxetine (logP ~4.2) and Fluoxetine (logP ~4.1), influencing tissue distribution .
Table 2: Key Physicochemical and Pharmacokinetic Parameters
Parameter N-methyl-3-(trifluoromethoxy)propan-1-amine HCl Duloxetine HCl Fluoxetine HCl
logP (Predicted) 1.8 4.2 4.1
Water Solubility Moderate (DMSO soluble) Low Low
Plasma Protein Binding Not reported >90% 95%
Half-life (Derived Drugs) N/A 12 hours 4–6 days

Biological Activity

N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which significantly influences its biological activity. The presence of this group enhances the lipophilicity and stability of the molecule, allowing for better interaction with biological targets. Its chemical structure can be summarized as follows:

  • Chemical Formula : C₄H₈ClF₃NO
  • Molecular Weight : 175.56 g/mol
  • CAS Number : 1356113-11-5

This compound is believed to interact with various molecular targets within biological systems. The trifluoromethoxy group contributes to its binding affinity and selectivity towards specific enzymes and receptors, potentially modulating various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter uptake, similar to other trifluoromethyl-containing compounds.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit selective activity against pathogens such as Chlamydia and other bacteria .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In a study focused on its derivatives, compounds containing the trifluoromethoxy group showed significant activity against Chlamydia, highlighting the importance of this substituent in enhancing biological efficacy .

CompoundActivity Against ChlamydiaIC50 (μg/mL)
N-methyl-3-(trifluoromethoxy)propan-1-amineModerate32
Derivative AHigh8
Derivative BLow>64

Antidepressant Effects

Another area of interest is the potential antidepressant activity of this compound. Similar compounds with trifluoromethyl groups have been shown to inhibit serotonin uptake, suggesting a possible mechanism for mood regulation .

Case Studies and Research Findings

  • Antichlamydial Activity : A study demonstrated that derivatives of N-methyl-3-(trifluoromethoxy)propan-1-amine exhibited varying degrees of antichlamydial activity, emphasizing the role of electron-withdrawing groups in enhancing potency against bacterial infections .
  • Pharmacological Research : In pharmacological assessments, compounds with the trifluoromethoxy group were evaluated for their effects on neurotransmitter systems. Results indicated that these compounds could influence serotonin and dopamine pathways, which are critical in mood disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, trifluoromethoxy groups can be introduced via coupling reactions using trifluoromethylating agents like (trifluoromethyl)copper complexes. Optimization includes adjusting reaction temperatures (e.g., 0–25°C for sensitive intermediates) and selecting reducing agents (e.g., sodium borohydride for selective amine formation). Monitoring by thin-layer chromatography (TLC) or LC-MS ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on the trifluoromethoxy (-OCF₃) group’s absence of proton signals and its deshielding effect on adjacent carbons (~δ 110–120 ppm in ¹³C NMR). The methylamine proton (N-CH₃) appears as a singlet near δ 2.3–2.5 ppm .
  • Mass Spectrometry (MS) : Look for the molecular ion [M+H]⁺ and chlorine isotopic pattern (due to HCl salt). Fragmentation patterns may reveal loss of the trifluoromethoxy group (e.g., m/z corresponding to [M−OCF₃]⁺) .

Q. How can researchers ensure compound purity, particularly regarding common impurities?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to separate impurities. Gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) resolves polar byproducts. Compare retention times against known impurity standards (e.g., desmethyl or hydroxylated derivatives). Quantify impurities via calibration curves, ensuring ≤0.1% for critical intermediates .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition) across a broad concentration range (nM–mM) to identify non-linear effects.
  • Metabolic Stability : Use hepatic microsomes to assess if discrepancies arise from rapid metabolism in certain models. LC-MS/MS quantifies parent compound and metabolites .
  • Receptor Profiling : Employ radioligand binding assays against related targets (e.g., serotonin/norepinephrine transporters) to confirm specificity .

Q. How can enantiomeric purity be controlled during synthesis of chiral derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to achieve >99% enantiomeric excess (ee).
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases (hexane:isopropanol) resolves enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model the compound’s behavior in aqueous solutions at different pH levels (e.g., pH 2–9) to identify hydrolysis-prone bonds (e.g., trifluoromethoxy group).
  • DFT Calculations : Calculate bond dissociation energies (BDEs) for the C-O bond in -OCF₃ to assess thermal stability. Compare with experimental thermogravimetric analysis (TGA) data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride
Reactant of Route 2
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N-methyl-3-(trifluoromethoxy)propan-1-amine hydrochloride

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